((Acetylmethylamino)methylene)bisphosphonic acid
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Overview
Description
((Acetylmethylamino)methylene)bisphosphonic acid is a chemical compound with the molecular formula C4H11NO7P2. It is a bisphosphonate, a class of compounds known for their ability to inhibit bone resorption. Bisphosphonates are commonly used in the treatment of bone diseases such as osteoporosis and Paget’s disease. The compound contains a total of 25 atoms, including 11 hydrogen atoms, 4 carbon atoms, 1 nitrogen atom, 7 oxygen atoms, and 2 phosphorus atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((acetylmethylamino)methylene)bisphosphonic acid typically involves the reaction of acetylmethylamine with methylene bisphosphonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities and obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
((Acetylmethylamino)methylene)bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
((Acetylmethylamino)methylene)bisphosphonic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of bone diseases such as osteoporosis and Paget’s disease due to its ability to inhibit bone resorption.
Mechanism of Action
The mechanism of action of ((acetylmethylamino)methylene)bisphosphonic acid involves its ability to bind to bone mineral hydroxyapatite. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound’s structure allows it to chelate calcium ions, which enhances its affinity for bone tissue. By inhibiting osteoclast activity, the compound helps to maintain bone density and prevent bone loss .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((acetylmethylamino)methylene)bisphosphonic acid include other bisphosphonates such as:
Alendronic acid: Used for the treatment of osteoporosis and Paget’s disease.
Risedronic acid: Another bisphosphonate used to treat bone diseases.
Ibandronic acid: Used for the prevention and treatment of osteoporosis
Uniqueness
This compound is unique due to its specific chemical structure, which provides it with distinct properties and reactivity compared to other bisphosphonates.
Properties
CAS No. |
63201-61-6 |
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Molecular Formula |
C4H11NO7P2 |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
[[acetyl(methyl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C4H11NO7P2/c1-3(6)5(2)4(13(7,8)9)14(10,11)12/h4H,1-2H3,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
HCQBNYXCNZWKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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